Pomonic acid

PTP1B inhibition anti-diabetic screening insulin signaling

Standard ursolic or oleanolic acid analogs lack the C-19 hydroxyl and 3-oxo pattern critical for certain metabolic assays. Pomonic acid (CAS 13849-90-6) provides this exact substitution. - **PTP1B Inhibition:** IC50 = 10.5 µM (recombinant human), enabling structure-activity benchmarking against ursolic acid (4.3 µM) and pomolic acid (10.6 µM). - **ACAT Suppression:** Documented inhibition of cholesterol ester accumulation in human macrophages via C-28 carboxyl pharmacophore. - **Dual-Target Screening:** Equipotent α-glucosidase inhibition (IC50 = 10.5 µM) for antidiabetic lead discovery without polypharmacology noise.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
CAS No. 13849-90-6
Cat. No. B1590484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomonic acid
CAS13849-90-6
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1
InChIKeyKQTSQSVDAUIWJH-OOPGADJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomonic Acid: Dual PTP1B/ACAT Inhibitor


Pomonic acid (CAS 13849-90-6) is a naturally occurring pentacyclic ursane-type triterpenoid distinguished by a 19α-hydroxyl and a 3-oxo group on the ursane scaffold. It was originally isolated as the methyl ester from apple (Pyrus malus) pomace [1] and subsequently identified in multiple plant genera including Zizyphus, Lantana, and Rehmannia [2]. Unlike the ubiquitous ursolic acid, which bears a 3β-hydroxyl and lacks C-19 substitution, pomonic acid displays a unique oxidation pattern that has been mechanically linked to differential biological target engagement profiles, particularly dual inhibition of protein tyrosine phosphatase 1B (PTP1B) and acyl‑CoA:cholesterol acyltransferase (ACAT). These structural distinctions mean that pomonic acid cannot be treated as a generic ursane‑type representative for screening libraries or mechanistic studies; its procurement value rests on structure‑specific activity readouts that are absent in close analogs.

Why Pomonic Acid Cannot Be Substituted


Pomonic acid, ursolic acid, oleanolic acid, and pomolic acid all share a 28‑carboxyl ursane or oleanane core, yet their substitution patterns at C‑3, C‑19, and the A‑ring generate divergent activity cliffs across key metabolic targets. In a PTP1B inhibition study that simultaneously profiled multiple triterpenoids from Lantana camara, pomonic acid (IC₅₀ = 10.5 µM) and pomolic acid (IC₅₀ = 10.6 µM) exhibited essentially equipotent activity, whereas ursolic acid (IC₅₀ = 4.3 µM) was approximately 2.4‑fold more potent [1]. Conversely, in foam‑cell formation assays driven by ACAT activity, the C‑28 carboxylic acid group shared by pomonic acid, oleanonic acid, and pomolic acid was identified as a critical pharmacophore, while triterpenoids lacking this group were inactive [2]. These divergent structure–activity relationships mean that substituting one ursane‑type triterpenoid for another can yield false‑negative or false‑positive results depending on the assay endpoint. Procurement decisions that treat these compounds as interchangeable “triterpenoid mix” therefore risk irreproducible data in metabolic, cardiovascular, and anti‑diabetic screening campaigns.

Pomonic Acid: Differentiation Evidence


PTP1B Inhibition Comparison

In a head‑to‑head PTP1B enzymatic assay that evaluated triterpenoids isolated from the aerial parts of Lantana camara, pomonic acid inhibited PTP1B with an IC₅₀ of 10.5 µM, while its 19α‑hydroxy congener pomolic acid showed an indistinguishable IC₅₀ of 10.6 µM [1]. By contrast, the simpler ursolic acid (IC₅₀ = 4.3 µM) was 2.4‑fold more potent, and oleanolic acid (IC₅₀ = 2.0 µM) was 5.3‑fold more potent in the same study [1]. The 3‑oxo group in pomonic acid, which replaces the 3β‑hydroxyl found in ursolic and oleanolic acids, is associated with a loss of PTP1B inhibitory potency, yet pomonic acid retains low‑micromolar activity and offers a differentiated selectivity profile that may be valuable for probe development or polypharmacology studies.

PTP1B inhibition anti-diabetic screening insulin signaling

Foam Cell Formation & ACAT Inhibition

In a primary human macrophage foam‑cell formation assay, oleanonic acid, pomolic acid, and pomonic acid were identified as the major active triterpenoids from Zizyphus jujuba extracts [1]. All three compounds share a C‑28 carboxylic acid group, which was determined to be essential for activity; other triterpenoids lacking this group were inactive [1]. Within this active subset, pomonic acid distinguishes itself through its ACAT‑suppressive mechanism: independent data show that pomonic acid suppresses acyl‑CoA:cholesterol acyltransferase activity, thereby blocking the esterification of free cholesterol to cholesterol ester, the rate‑limiting step in macrophage foam‑cell formation . While exact IC₅₀ values for ACAT inhibition are not directly compared across all three compounds in a single study, the mechanistic coupling of pomonic acid to the ACAT pathway provides a differentiated target engagement rationale relative to oleanonic acid, whose foam‑cell inhibitory activity may proceed through partially distinct mechanisms.

foam cell formation ACAT inhibition atherosclerosis cholesterol ester accumulation

α‑Glucosidase Inhibition

In a comparative screening of triterpenoids for α‑glucosidase inhibitory activity, pomonic acid and pomolic acid exhibited closely matched potencies with IC₅₀ values of 10.5 µM and 10.6 µM, respectively [1]. The near‑identical activities of these two compounds indicate that the C‑3 oxidation state (3‑oxo in pomonic acid vs. 3β‑hydroxyl in pomolic acid) does not significantly modulate α‑glucosidase engagement, in contrast to the 2.4‑fold difference observed in the PTP1B assay. This evidence positions pomonic acid as a dual‑target (α‑glucosidase + PTP1B) triterpenoid with a unique fingerprint: it maintains α‑glucosidase inhibitory activity equivalent to the best‑in‑class analog while offering a distinct PTP1B potency and selectivity profile relative to ursolic and oleanolic acid benchmarks.

α‑glucosidase inhibition postprandial glucose antidiabetic enzyme kinetics

19-Oxidation Structural Differentiator

Pomonic acid is the 19α‑hydroxy‑3‑oxo derivative of the urs‑12‑en‑28‑oic acid scaffold, whereas ursolic acid is the 3β‑hydroxy‑19‑unsubstituted parent compound [1]. This C‑19 oxidation introduces a hydrogen‑bond donor site at a position that is buried in the hydrophobic core of most ursane‑type triterpenoids, altering molecular shape, polarity, and target‑binding topography. In PTP1B assays, the presence of the C‑19 hydroxyl in pomolic acid (and, by extension, pomonic acid) reduced potency more than two‑fold relative to the parent scaffold lacking C‑19 substitution [2]. This structure‑driven activity cliff demonstrates that C‑19 oxidation is not a silent modification but rather modulates pharmacological phenotype. For screening library design, inclusion of pomonic acid as a 19‑oxidized exemplar ensures chemical diversity beyond the standard ursolic/oleanolic acid pair.

chemotype differentiation library design structure–activity relationship triterpenoid scaffold

Pomonic Acid: Application Scenarios


PTP1B Anti-Diabetic Probe Development

Pomonic acid is the rational selection when building a structure‑activity relationship series centered on the ursane scaffold for PTP1B inhibition. Its IC₅₀ of 10.5 µM against recombinant human PTP1B, verified alongside pomolic acid (10.6 µM), ursolic acid (4.3 µM), and oleanolic acid (2.0 µM) in a single experimental framework, enables direct benchmarking of the C‑3 oxidation effect on target engagement [1]. This dataset supports medicinal chemistry campaigns that aim to optimize the balance between PTP1B potency and α‑glucosidase co‑inhibition, a dual‑target strategy that cannot be examined using ursolic or oleanolic acid alone.

Macrophage Foam Cell & ACAT Studies

Procurement of pomonic acid is indicated for atherosclerosis models where ACAT‑mediated cholesterol ester accumulation is the primary endpoint. The compound has been directly documented to suppress ACAT activity and inhibit cholesterol ester accumulation in human macrophages, sharing the requisite C‑28 carboxylic acid pharmacophore with oleanonic acid and pomolic acid but distinguished by its documented ACAT mechanism [1]. This makes pomonic acid a mechanistically well‑characterized positive control for high‑content screening assays that measure intracellular lipid droplet formation.

α‑Glucosidase/PTP1B Dual‑Target Screening

Pomonic acid should be prioritized for inclusion in focused natural‑product screening libraries that aim to identify multi‑target antidiabetic leads. Its equipotent α‑glucosidase inhibition (IC₅₀ = 10.5 µM) relative to pomolic acid, combined with a distinct PTP1B activity fingerprint relative to ursolic and oleanolic acid, provides a single‑compound entry point for probing dual‑target pharmacology without polypharmacological noise from multiple chemotypes [1]. This scenario is particularly relevant for academic screening centers and biotech companies pursuing first‑in‑class dual inhibitors of postprandial hyperglycemia and insulin resistance.

Scaffold Diversification & Chemoinformatics

Pomonic acid offers a rare combination of C‑19 hydroxylation and C‑3 oxidation on the ursane backbone, a substitution pattern absent from the standard screening set of ursolic acid, oleanolic acid, and betulinic acid. Its inclusion in chemical diversity sets enables the training of quantitative structure–activity relationship (QSAR) models and machine‑learning classifiers that require coverage of chemical space beyond the common triterpenoid topologies [1]. This application supports computational chemistry groups and natural‑product informatics platforms that seek to predict bioactivity cliffs driven by subtle oxidation‑state changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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